molecular formula C9H7BrN2O2 B1424474 Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 1062368-70-0

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1424474
CAS No.: 1062368-70-0
M. Wt: 255.07 g/mol
InChI Key: HCGDDQYSLHRKRM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing various biochemical pathways . For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their function. The interactions between this compound and biomolecules are often characterized by strong binding affinities, which can lead to significant changes in the biochemical properties of the target molecules .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes . These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and biochemistry.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . The binding interactions are often mediated by the compound’s unique chemical structure, which allows it to fit into the active sites of enzymes or other target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These molecular interactions underpin the compound’s effects on biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical reactions and cellular processes, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed in some studies, where the compound’s effects become more pronounced at specific dosage levels . Additionally, high doses of this compound may result in toxicity, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions between this compound and metabolic enzymes are often characterized by strong binding affinities, which can result in significant alterations in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within cells can impact its effects on cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular processes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate involves several steps. One common method includes the bromination of pyrazolo[1,5-A]pyridine-3-carboxylate followed by esterification. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Comparison with Similar Compounds

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-A]pyridine family:

These compounds share a common pyrazolo[1,5-A]pyridine core but differ in their substituents, which influence their reactivity, biological activity, and applications .

Properties

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGDDQYSLHRKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705456
Record name Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062368-70-0
Record name Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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